molecular formula C23H25N3O3 B2397644 N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-73-3

N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2397644
CAS No.: 899750-73-3
M. Wt: 391.471
InChI Key: VDVPUFLAZOVEQE-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic small molecule belonging to the pyrrolo[1,2-a]pyrazine carboxamide class. Its structure features a dihydropyrrolopyrazine core substituted with a 2,5-dimethoxyphenyl group at position 1 and a benzyl carboxamide moiety at position 2. The compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement, as methoxy and benzyl groups are known to modulate lipophilicity and binding interactions .

Properties

IUPAC Name

N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-18-10-11-21(29-2)19(15-18)22-20-9-6-12-25(20)13-14-26(22)23(27)24-16-17-7-4-3-5-8-17/h3-12,15,22H,13-14,16H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVPUFLAZOVEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C23_{23}H25_{25}N3_{3}O3_{3}
  • Molecular Weight: 391.5 g/mol
  • CAS Number: 899750-73-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neuropharmacological Effects:
    • The compound has been studied for its potential as a modulator of N-methyl-D-aspartate receptors (NMDARs), which are crucial in mediating synaptic transmission in the central nervous system. Positive allosteric modulation at these receptors suggests possible applications in treating neurological disorders such as epilepsy and depression .
  • Anticonvulsant Activity:
    • In animal models, related compounds have demonstrated anticonvulsant properties, indicating that N-benzyl derivatives may also exhibit similar effects. For instance, studies on related dihydropyrrolo[1,2-a]pyrazine derivatives have shown efficacy in various seizure models .
  • Anti-inflammatory Properties:
    • Preliminary investigations suggest that the compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This activity could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AnticonvulsantShowed significant protection in seizure models (MES and PTZ tests).
NMDAR ModulationIdentified as a positive allosteric modulator with improved potency and solubility.
Anti-inflammatoryInhibited COX enzymes with notable IC50_{50} values comparable to standard drugs.

Pharmacokinetics and Toxicology

Research into the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of similar compounds indicates favorable characteristics:

  • Good permeability in membrane assays.
  • High metabolic stability.
  • Minimal hepatotoxicity at therapeutic concentrations.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit promising anticancer activities. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines by inhibiting key proteins involved in tumor growth and proliferation. Molecular docking studies have suggested that these compounds can interact with targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies involving related compounds have demonstrated potential in treating neurological disorders by modulating neurotransmitter levels and exhibiting anticonvulsant activity. For example, derivatives have been tested for their ability to reduce seizure activity in animal models .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the synthesis and anticancer evaluation of a related compound that shares structural similarities with this compound. The compound was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds in models of epilepsy. The study found that administration of these compounds resulted in a marked reduction in seizure frequency and severity, suggesting their potential as therapeutic agents for epilepsy management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrrolo[1,2-a]pyrazine and pyrazole carboxamide derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight logP Key Structural Differences Reference
N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 2,5-dimethoxyphenyl, benzyl C₂₃H₂₅N₃O₃* 391.47* ~3.5* (estimated) Reference compound
1-(4-Fluorophenyl)-N-(2-methyl-2-propanyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-fluorophenyl, tert-butyl C₁₈H₂₂FN₃O 315.39 N/A Fluorine substitution enhances electronegativity; tert-butyl increases steric bulk
N-(3,5-dimethoxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3,5-dimethoxyphenyl, ethyl, methyl C₁₉H₂₅N₃O₃ 343.42 3.70 Ethyl and methyl substituents improve metabolic stability; 3,5-dimethoxy enhances solubility
N-(2,5-dimethylphenyl)-1-(propan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 2,5-dimethylphenyl, isopropyl C₁₉H₂₅N₃O 311.43 N/A Dimethylphenyl reduces polarity; isopropyl enhances lipophilicity

*Estimated based on analogs in –5.

Key Findings:

Substituent Effects on Lipophilicity: The 2,5-dimethoxyphenyl group in the target compound likely confers moderate logP (~3.5), balancing solubility and membrane permeability. Ethyl and methyl groups (e.g., in ’s compound) increase logP to 3.70, favoring blood-brain barrier penetration .

Isopropyl substituents () enhance hydrophobic interactions but may limit aqueous solubility .

Synthetic Accessibility :

  • Carboxamide derivatives are typically synthesized via coupling reagents like EDCI/HOBT (), though yields and purity depend on substituent compatibility .

Preparation Methods

Pyrrolo[1,2-a]Pyrazine Core Formation

The bicyclic dihydropyrrolo[1,2-a]pyrazine scaffold is constructed via palladium-catalyzed cyclization. Methyl 2-pyrrolecarboxylate serves as a precursor, undergoing N-propargylation to form N-propargylpyrrole-2-carboxamide . Subsequent intramolecular cyclization employs Pd(OAc)₂ (0.1 equiv.) in DMSO at 120°C, yielding the pyrrolopyrazinone core. Alternative conditions using PdCl₂(CH₃CN)₂ in DMF/THF with benzoquinone as an oxidant produce isomeric derivatives, necessitating precise catalytic control.

Example Protocol :

  • N-Propargylation : React methyl 2-pyrrolecarboxylate with propargyl bromide in K₂CO₃/CH₃CN (reflux, 6 h).
  • Cyclization : Treat with Pd(OAc)₂ (0.1 equiv.), NaOAc, and Bu₄NCl in DMSO (120°C, 16 h).

Introduction of the 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling . In a Friedel-Crafts approach, 2,5-dimethoxybenzoyl chloride reacts with the pyrrolopyrazinone intermediate in the presence of AlCl₃ (0°C to RT, 12 h). For Suzuki coupling, a boronic ester derivative of 2,5-dimethoxyphenyl is cross-coupled using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (90°C, 8 h).

Benzylation and Carboxamide Formation

Benzylation occurs via N-alkylation using benzyl bromide in DMF with NaH (0°C to RT, 4 h). The carboxamide group is installed by reacting the intermediate carboxylic acid with 2,5-dimethoxyaniline using HATU or EDC/HOBt in DCM (RT, 12 h).

Key Reaction Mechanisms

Palladium-Catalyzed Cyclization

The cyclization of N-propargylpyrrole-2-carboxamide proceeds through a palladium-alkyne π-complex , facilitating intramolecular nucleophilic attack by the amide nitrogen (Fig. 1). This step is solvent-dependent: DMSO promotes direct cyclization, while DMF/THF mixtures favor oxidative rearrangement.

$$
\text{Fig. 1: Proposed mechanism for Pd(OAc)₂-catalyzed cyclization.}
$$

Imino Diels-Alder Reaction

For tetrahydroisoquinoline intermediates, BiCl₃ catalyzes a three-component imino Diels-Alder reaction between toluidine , N-vinylpyrrolidin-2-one , and 2,5-dimethoxybenzaldehyde (reflux, 8 h). The reaction proceeds via a zwitterionic transition state , with BiCl₃ enhancing electrophilicity of the imine.

Catalytic Systems and Solvent Effects

Catalyst Solvent Temp (°C) Yield (%) Selectivity Source
Pd(OAc)₂ DMSO 120 68 Pyrrolo[1,2-a]
PdCl₂(CH₃CN)₂ DMF/THF 100 55 Isomeric mixture
BiCl₃ Toluene 110 72 cis-Dihydroquinoline

DMF and DMSO enhance reaction rates due to high polarity, while THF moderates reactivity to prevent over-oxidation.

Optimization of Reaction Conditions

Temperature and Time

  • Cyclization : Optimal at 120°C for 16 h (73% yield).
  • Imino Diels-Alder : 110°C for 8 h achieves 72% yield.

Catalyst Loading

  • Pd(OAc)₂ : 0.1 equiv. balances cost and efficiency.
  • BiCl₃ : 10 mol% suffices for imino Diels-Alder.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with EtOAc/Hexane (2:3) resolves intermediates.
  • HPLC : Semi-preparative C18 columns (MeCN/H₂O) isolate diastereomers.

Spectroscopic Validation

  • ¹H NMR : Benzyl protons (δ 4.5–5.5 ppm), dimethoxyphenyl (δ 3.7–3.8 ppm).
  • HRMS : Molecular ion peak at m/z 447.1784 [M+H]⁺ confirms carboxamide.

Q & A

Q. Key Considerations :

  • Regioselectivity challenges due to steric hindrance from the benzyl and dimethoxyphenyl groups require controlled temperature (60–80°C) .
  • Catalytic systems (e.g., Pd or Cu catalysts) may enhance yield in coupling steps .

How is the structural integrity of this compound validated post-synthesis?

Basic Research Question
Characterization employs a combination of spectroscopic and chromatographic methods:

1H/13C NMR : Assign peaks for the pyrrolo[1,2-a]pyrazine core (e.g., δ 3.2–4.1 ppm for dihydropyrrole protons) and aromatic substituents (δ 6.8–7.5 ppm for benzyl/dimethoxyphenyl groups) .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 435.18) and fragmentation patterns .

HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Table 1 : Representative NMR Data for Key Protons

Proton Environmentδ (ppm)MultiplicityAssignment
Dihydropyrrole (CH2)3.2–3.5multipletPyrrolo[1,2-a]pyrazine
Benzyl aromatic (C6H5)7.2–7.4singletN-benzyl substituent
Dimethoxyphenyl (OCH3)3.8singlet2,5-Dimethoxy groups

What are the primary biological targets and assay systems studied for this compound?

Basic Research Question
The compound’s bioactivity is explored in:

Kinase Inhibition : Screening against protein kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .

Antimicrobial Activity : MIC testing against S. aureus and E. coli via broth microdilution .

Neuroprotection : In vitro models (e.g., SH-SY5Y cells) under oxidative stress induced by H2O2 .

Q. Methodological Note :

  • IC50 values vary significantly (e.g., 0.5–10 µM) depending on assay conditions (e.g., ATP concentration in kinase assays) .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question
Heuristic algorithms (e.g., Bayesian optimization) systematically explore parameter space:

Variables : Temperature, solvent polarity, catalyst loading, and reaction time .

Design of Experiments (DoE) : Use fractional factorial designs to identify critical factors .

Case Study : A 30% yield increase was achieved by optimizing ethanol reflux time from 6 to 8 hours in cyclization steps .

Table 2 : Yield Optimization Under Varied Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
p-TsOHEthanol70645
Pd(OAc)2DMF1001262
NoneTHF60838

How should researchers resolve contradictions in reported bioactivity data?

Advanced Research Question
Discrepancies in activity (e.g., anticancer vs. neuroprotective effects) arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. SH-SY5Y) or endpoint measurements (viability vs. apoptosis) .

Concentration Thresholds : Sub-µM concentrations may activate off-target pathways .

Q. Resolution Strategy :

  • Meta-Analysis : Compare EC50 values across studies using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinities for conflicting targets .

What computational methods predict the compound’s pharmacokinetics and toxicity?

Advanced Research Question

ADMET Prediction : Tools like SwissADME estimate:

  • Lipophilicity : LogP ≈ 2.8 (moderate blood-brain barrier penetration) .
  • CYP450 Interactions : Potential inhibition of CYP3A4, requiring in vitro validation .

Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., RMSD < 2.0 Å over 100 ns) .

Q. Limitations :

  • False positives in toxicity prediction (e.g., hepatotoxicity flags) necessitate Ames test validation .

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